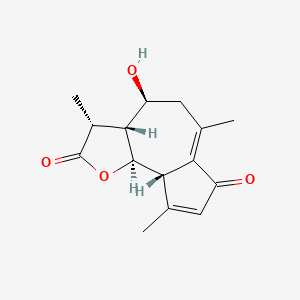
Hydroxyachillin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hydroxyachillin is a natural product found in Achillea collina, Achillea alpina, and other organisms with data available.
Aplicaciones Científicas De Investigación
Anti-inflammatory Properties
Hydroxyachillin has demonstrated significant anti-inflammatory effects in various experimental models. A study indicated that this compound exhibited marked anti-inflammatory activity in carrageenan-induced paw edema in mice, suggesting its potential as an anti-inflammatory agent . In vitro analyses have also shown that this compound can inhibit pro-inflammatory mediators, which may contribute to its therapeutic efficacy in treating inflammatory conditions.
Antioxidant Activity
Research indicates that this compound possesses antioxidant properties, which are crucial for mitigating oxidative stress-related diseases. The compound has been shown to scavenge free radicals effectively, thereby protecting cells from oxidative damage. This antioxidant activity is particularly relevant in the context of chronic diseases where oxidative stress plays a pivotal role.
Anticancer Potential
This compound has been investigated for its anticancer properties, particularly against various cancer cell lines. Studies have reported that it exhibits cytotoxic effects on cancer cells, including HepG2 (liver cancer) and MDA-MB-231 (breast cancer) cell lines . The mechanism behind this activity may involve the induction of apoptosis and inhibition of cell proliferation.
Neuroprotective Effects
Emerging evidence suggests that this compound may have neuroprotective effects. It has been shown to protect neuronal cells from apoptosis induced by oxidative stress, indicating its potential use in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability to modulate neuroinflammation further supports its therapeutic implications in neurological disorders.
Applications in Traditional Medicine
Historically, extracts containing this compound have been utilized in traditional medicine systems for their therapeutic benefits. These include applications for treating wounds, inflammation, and various infections. The integration of this compound into herbal formulations highlights its relevance in ethnopharmacology.
Case Studies and Research Findings
Safety and Toxicological Studies
Toxicological evaluations have shown that this compound is generally safe at therapeutic doses. In studies involving animal models, no significant adverse effects were observed with prolonged administration of this compound-containing extracts . This safety profile is essential for considering its use in clinical applications.
Propiedades
Número CAS |
35879-92-6 |
|---|---|
Fórmula molecular |
C15H18O4 |
Peso molecular |
262.3 g/mol |
Nombre IUPAC |
(3R,3aR,4S,9aS,9bR)-4-hydroxy-3,6,9-trimethyl-3,3a,4,5,9a,9b-hexahydroazuleno[4,5-b]furan-2,7-dione |
InChI |
InChI=1S/C15H18O4/c1-6-4-10(17)13-8(3)15(18)19-14(13)12-7(2)5-9(16)11(6)12/h5,8,10,12-14,17H,4H2,1-3H3/t8-,10+,12+,13-,14-/m1/s1 |
Clave InChI |
YMUOZXZDDBRJEP-SSGZPDKPSA-N |
SMILES |
CC1C2C(CC(=C3C(C2OC1=O)C(=CC3=O)C)C)O |
SMILES isomérico |
C[C@@H]1[C@@H]2[C@H](CC(=C3[C@@H]([C@H]2OC1=O)C(=CC3=O)C)C)O |
SMILES canónico |
CC1C2C(CC(=C3C(C2OC1=O)C(=CC3=O)C)C)O |
Sinónimos |
austricin desacetylmatricarin hydroxyachillin |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















